molecular formula C10H12BrClO B1302014 1-(4-Bromobutoxy)-2-chlorobenzene CAS No. 23468-00-0

1-(4-Bromobutoxy)-2-chlorobenzene

Cat. No. B1302014
CAS RN: 23468-00-0
M. Wt: 263.56 g/mol
InChI Key: UTWADTJNQWXWIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives typically involves halogenation reactions, substitution reactions, or coupling reactions. For example, the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide involves an elimination reaction, reduction reaction, and bromination . Although the exact synthesis route for 1-(4-Bromobutoxy)-2-chlorobenzene is not provided, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be determined using various spectroscopic methods. For instance, the crystal structure of p-bromochlorobenzene has been investigated, revealing the space group and molecular orientation within the crystal . Similarly, the structure of 2-bromo-4-cyano-4'-N,N-diethylaminoazobenzene has been determined from X-ray diffraction data, showing an essentially planar azobenzene skeleton . These studies suggest that the molecular structure of 1-(4-Bromobutoxy)-2-chlorobenzene could also be elucidated using such techniques.

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives can be explored through various chemical reactions. For example, dissociative electron attachment to bromo- and chloro-substituted benzenes has been studied, showing the formation of fragment anions and the temperature dependence of these processes . This indicates that 1-(4-Bromobutoxy)-2-chlorobenzene may also undergo similar dissociative processes under electron attachment.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be quite diverse. The solubility of 1-(3-Bromopropoxy)-4-chlorobenzene in aqueous ethanol mixtures has been measured, showing an increase with temperature . This could suggest that the solubility of 1-(4-Bromobutoxy)-2-chlorobenzene might also be temperature-dependent. Additionally, vibrational spectroscopy and theoretical calculations can provide insights into the vibrational frequencies, molecular geometry, and electronic properties of such compounds .

Scientific Research Applications

Application 1: Crystal Structures of Chalcone Derivatives

  • Summary of the Application: The compound “1-(4-Bromobutoxy)-2-chlorobenzene” is used in the synthesis of chalcones, which are 1,3-diphenyl-2-propene-1-one derivatives. These chalcones have a bromo-substituted butoxy side chain .
  • Methods of Application: Chalcones are synthesized by the Claisen–Schmidt condensation reaction using substituted acetophenones and arylaldehydes in the presence of ethanol and NaOH .
  • Results or Outcomes: The crystal structures of three chalcones were reported. In all molecules, the conformation of the keto group with respect to the olefinic bond is s-cis. Molecules of two of the compounds are nearly planar, while the third is not .

Application 2: Electrochemical Bromofunctionalization of Alkenes

  • Summary of the Application: The compound “1-(4-Bromobutoxy)-2-chlorobenzene” could potentially be used in the electrochemical bromofunctionalization of alkenes .
  • Methods of Application: The electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor was investigated. Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products .
  • Results or Outcomes: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .

Application 3: Synthesis of 1-Bromo-4-(4-bromobutoxy)butane

  • Summary of the Application: The compound “1-(4-Bromobutoxy)-2-chlorobenzene” could potentially be used in the synthesis of “1-Bromo-4-(4-bromobutoxy)butane”, a related compound .
  • Results or Outcomes: The specific outcomes of this potential synthesis are not provided in the source .

Application 4: General Use in Organic Synthesis

  • Summary of the Application: “1-(4-Bromobutoxy)-2-chlorobenzene” could potentially be used in a variety of organic synthesis reactions, given its bromo and chloro functional groups .
  • Results or Outcomes: The outcomes would vary widely depending on the specific synthesis reaction .

Application 5: Synthesis of 1-Bromo-4-(4-bromobutoxy)butane

  • Summary of the Application: The compound “1-(4-Bromobutoxy)-2-chlorobenzene” could potentially be used in the synthesis of “1-Bromo-4-(4-bromobutoxy)butane”, a related compound .
  • Results or Outcomes: The specific outcomes of this potential synthesis are not provided in the source .

Application 6: Wittig and Wittig–Horner Reactions under Sonication Conditions

  • Summary of the Application: The compound “1-(4-Bromobutoxy)-2-chlorobenzene” could potentially be used in the Wittig and Wittig–Horner reactions under sonication conditions .
  • Results or Outcomes: The outcomes would vary widely depending on the specific synthesis reaction .

Safety And Hazards

“1-(4-Bromobutoxy)-2-chlorobenzene” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is harmful if swallowed .

Future Directions

While specific future directions for “1-(4-Bromobutoxy)-2-chlorobenzene” are not available, it’s worth noting that related compounds are being used in the synthesis of various pharmaceuticals . Therefore, it’s possible that “1-(4-Bromobutoxy)-2-chlorobenzene” could have potential applications in similar areas.

properties

IUPAC Name

1-(4-bromobutoxy)-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWADTJNQWXWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370569
Record name 1-(4-bromobutoxy)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobutoxy)-2-chlorobenzene

CAS RN

23468-00-0
Record name 1-(4-bromobutoxy)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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